molecular formula C19H37IO2 B15220320 Methyl 18-iodooctadecanoate

Methyl 18-iodooctadecanoate

Cat. No.: B15220320
M. Wt: 424.4 g/mol
InChI Key: LWYDCLXTPYNVFE-UHFFFAOYSA-N
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Description

Methyl 18-iodooctadecanoate is a long-chain fatty acid methyl ester characterized by an iodine substituent at the terminal (18th) carbon of the octadecanoate backbone. Its molecular formula is inferred to be C19H37IO2, based on structural analogs like Ethyl 18-iodooctadecanoate (C20H39IO2) .

Properties

Molecular Formula

C19H37IO2

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 18-iodooctadecanoate

InChI

InChI=1S/C19H37IO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI Key

LWYDCLXTPYNVFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 18-iodooctadecanoate can be synthesized through the iodination of methyl stearate. The typical synthetic route involves the following steps:

    Iodination: Methyl stearate is reacted with iodine in the presence of a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Iodination: Large quantities of methyl stearate are iodinated using industrial reactors.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 18-iodooctadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., ether) under reflux conditions.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents at elevated temperatures.

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., methyl 18-aminooctadecanoate).

    Reduction: Methyl stearate.

    Oxidation: Methyl 18-oxooctadecanoate.

Scientific Research Applications

Methyl 18-iodooctadecanoate has several scientific research applications:

    Organic Synthesis: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic transformations.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

    Material Science: Utilized in the preparation of functionalized materials and surface modifications.

    Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of methyl 18-iodooctadecanoate depends on its chemical reactivity and interactions with other molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. In biological systems, the ester group can be hydrolyzed to release the corresponding fatty acid, which can then interact with cellular components and pathways.

Comparison with Similar Compounds

Ethyl 18-iodooctadecanoate (CAS 100018-96-0)

  • Molecular Formula : C20H39IO2.
  • Key Difference : Ethyl ester group vs. methyl ester.
  • Impact : Longer alkyl chain (ethyl) may enhance lipophilicity compared to the methyl analog, affecting partition coefficients (LogP) and biological membrane permeability.

Methyl 17-Methyloctadecanoate (CAS 55124-97-5)

  • Molecular Formula : C20H40O2.
  • Key Difference : Methyl branching at C17 vs. iodine at C16.
  • Impact : Branching reduces crystallinity and melting point, whereas iodine introduces steric bulk and halogen-specific reactivity (e.g., nucleophilic substitution).

Methyl 10-Oxooctadecanoate (CAS 870-10-0)

  • Molecular Formula : C19H36O3.
  • Key Difference : Ketone group at C10 vs. iodine at C17.
  • Impact : The ketone group increases polarity (PSA = 43.37 Ų) and enables conjugation reactions (e.g., epoxidation), unlike the iodine substituent, which is more electronegative and redox-active .

Physicochemical Properties

Property Methyl 18-iodooctadecanoate* Ethyl 18-iodooctadecanoate Methyl 17-Methyloctadecanoate Methyl 10-Oxooctadecanoate
Molecular Weight ~406.3 g/mol 420.4 g/mol 312.5 g/mol 312.5 g/mol
Functional Group Iodine (C18) Iodine (C18) Methyl branch (C17) Ketone (C10)
Calculated LogP ~8.5 (estimated) ~9.0 (higher alkyl chain) ~7.2 5.6 (experimental)
Reactivity Susceptible to nucleophilic substitution (C-I bond) Similar iodine reactivity Stable; no halogen-driven reactions Ketone-specific oxidations

*Inferred values based on structural analogs.

Challenges and Limitations

  • Synthetic Complexity : Introducing iodine at terminal positions requires specialized reagents (e.g., HI or I2 under controlled conditions).
  • Stability Concerns : C-I bonds are prone to photolytic or thermal degradation compared to C-C or C-O bonds in analogs .

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